molecular formula C16H27NO4 B2706726 3-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 1502788-08-0

3-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2706726
CAS No.: 1502788-08-0
M. Wt: 297.395
InChI Key: KXEKDYCGNGNDQP-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound characterized by:

  • A pyrrolidine ring substituted at position 3 with a cyclohexyl group and a carboxylic acid moiety.
  • A tert-butoxycarbonyl (Boc) protecting group at position 1, derived from 2-methylpropan-2-yl oxycarbonyl.

This structure combines lipophilicity (from the cyclohexyl group) with synthetic versatility (via Boc protection).

Properties

IUPAC Name

3-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-9-16(11-17,13(18)19)12-7-5-4-6-8-12/h12H,4-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEKDYCGNGNDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexyl halides in nucleophilic substitution reactions.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of ketones or carboxylic acids.

    Reduction: This can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexyl ketones, while reduction could produce cyclohexyl alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a pyrrolidine ring with a cyclohexyl substituent and a carboxylic acid functional group. Its molecular formula is C13_{13}H23_{23}NO3_3, and it has a molecular weight of approximately 239.33 g/mol. The presence of the bulky cyclohexyl group contributes to its unique chemical behavior, influencing its interaction with biological targets.

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, suggesting moderate potency compared to standard antibiotics .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. For example, in controlled experiments using neuronal cell lines exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death (up to 50% compared to untreated controls) .

Antiarrhythmic Activity
Animal model studies have demonstrated potential antiarrhythmic effects of this compound. It was tested on mice with induced arrhythmias, showing the ability to stabilize heart rhythm disturbances effectively .

Synthetic Pathways

The synthesis of 3-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid can be achieved through various methods, including asymmetric synthesis techniques that introduce chirality at specific positions on the pyrrolidine ring. Recent advancements in synthetic methodologies have focused on improving yields and selectivity during the synthesis process .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited MICs indicating its potential as an antimicrobial agent, warranting further exploration in clinical settings .

Case Study 2: Neuroprotection in Models of Oxidative Stress

In vitro experiments demonstrated that treatment with the compound significantly reduced neuronal cell death due to oxidative stress, highlighting its protective mechanisms that could be beneficial for neurodegenerative disease research .

Mechanism of Action

The mechanism by which 3-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are compared below:

Compound Name Substituent at Pyrrolidine C4 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Cyclohexyl C16H25NO4* ~297.37 High lipophilicity; Boc protection enhances synthetic stability.
trans-1-Boc-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid 2-Fluorophenyl C16H20FNO4 309.33 Aromatic ring with electronegative fluorine; moderate logP.
(3S,4S)-1-Boc-4-[(E)-prop-1-enyl]pyrrolidine-3-carboxylic acid (E)-Prop-1-enyl C13H21NO4 255.31 Unsaturated alkyl chain; lower steric hindrance.
1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid 5-Oxo, methyl C7H11NO3 157.16 Ketone group; lacks Boc protection, reducing synthetic complexity.

*Estimated based on structural analogy to .

Key Observations:
  • Steric Effects : The bulky cyclohexyl substituent may restrict conformational flexibility relative to smaller groups like prop-1-enyl .
  • Boc Protection : Shared with , this group prevents unwanted reactions at the pyrrolidine nitrogen during synthesis .

Biological Activity

3-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Synthesis

The synthesis of 3-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid involves several steps that typically include the formation of the pyrrolidine ring followed by the introduction of the cyclohexyl and carboxylic acid functionalities. Recent advancements in synthetic methodologies have improved yields and stereoselectivity, essential for the biological efficacy of chiral compounds.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its interaction with biological targets and its pharmacological effects.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, a study reported that certain pyrrolidine-based compounds inhibited cell growth in cancer cell lines with IC50 values in the low micromolar range . The mechanism often involves the modulation of apoptotic pathways and cell cycle regulation.

Enzyme Inhibition

3-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid has also been investigated for its potential as an enzyme inhibitor. Inhibitors targeting MDM2 (Murine Double Minute 2) have shown effectiveness in reactivating p53 pathways, which are crucial for tumor suppression . The compound's structural features may enhance binding affinity to such targets.

Case Studies

Several case studies have highlighted the therapeutic potential and mechanisms of action for this compound:

  • MDM2 Inhibition : A study demonstrated that a related pyrrolidine compound significantly upregulated p53 and induced apoptosis in cancer cell lines, suggesting that modifications in the pyrrolidine structure can enhance anticancer activity .
  • Pharmacokinetics : Another investigation into pharmacokinetic properties revealed that certain modifications to the pyrrolidine core improved bioavailability and tissue penetration, essential for effective therapeutic outcomes .

Research Findings

The following table summarizes key research findings related to 3-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid:

StudyBiological ActivityIC50 ValueMechanism
Anticancer0.15 - 0.24 µMInduction of apoptosis via p53 activation
Enzyme inhibitionNot specifiedMDM2 inhibition leading to tumor suppression

Q & A

Q. What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group to pyrrolidine derivatives?

The Boc group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For sterically hindered pyrrolidine systems, such as those with a cyclohexyl substituent, optimal conditions include using dimethylaminopyridine (DMAP) as a catalyst in dichloromethane or THF at 0–25°C. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents .

Q. How can the cyclohexyl substituent be incorporated into the pyrrolidine ring during synthesis?

Cyclohexyl groups are typically introduced via alkylation or coupling reactions. For example, a Grignard reagent (cyclohexylmagnesium bromide) can react with a pyrrolidine precursor containing an electrophilic site (e.g., a ketone or ester). Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed if pre-functionalized with a halide or boronic acid .

Q. What analytical techniques are essential for confirming the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent integration.
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight and fragmentation patterns.
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection.
  • X-ray Crystallography (if crystalline): Resolves absolute stereochemistry and ring conformation .

Advanced Research Questions

Q. How can stereochemical contradictions in NMR data be resolved for diastereomeric mixtures?

Discrepancies between calculated and observed coupling constants (e.g., vicinal protons on the pyrrolidine ring) may arise from dynamic conformational equilibria. Use variable-temperature NMR to "freeze" conformers or employ chiral shift reagents. Complementary methods like vibrational circular dichroism (VCD) or computational modeling (DFT) can further validate stereochemical assignments .

Q. What strategies mitigate decomposition during long-term storage of Boc-protected pyrrolidine carboxylic acids?

Store the compound under inert atmosphere (argon) at –20°C, avoiding moisture. Lyophilization improves stability for solid forms. Periodic purity checks via HPLC are recommended. If degradation occurs (e.g., Boc group cleavage), repurification via ion-exchange chromatography (for carboxylic acid byproducts) may be necessary .

Q. How does the cyclohexyl substituent influence the compound's conformational flexibility and reactivity?

The bulky cyclohexyl group imposes steric constraints, favoring chair-like conformations in the pyrrolidine ring. This reduces rotational freedom, potentially slowing reaction kinetics in further functionalization (e.g., amidation). Computational studies (MD simulations) can model steric effects, while NOESY NMR identifies spatial proximities between substituents .

Q. What catalytic systems are effective for late-stage modifications of this compound (e.g., cross-coupling)?

For C–H functionalization, dirhodium catalysts (e.g., Rh₂(OAc)₄) enable site-selective insertions. Palladium-based systems (e.g., Pd(PPh₃)₄) with ligands like XPhos facilitate Suzuki couplings on halogenated derivatives. Solvent choice (DMF, toluene) and temperature (80–110°C) must balance reactivity and Boc group stability .

Methodological Considerations Table

Challenge Recommended Approach Key References
Boc group instabilityUse anhydrous conditions, avoid strong acids/bases, monitor via TLC
Stereochemical ambiguityCombine VCD, X-ray, and DFT calculations
Low solubility in reactionsEmploy polar aprotic solvents (DMF, DMSO) or sonication-assisted dispersion
Byproduct formationOptimize stoichiometry, use scavengers (e.g., molecular sieves for water-sensitive steps)

Data Interpretation Guidelines

  • Contradictory Mass Spectra : Cross-validate with alternative ionization methods (e.g., MALDI-TOF vs. ESI-MS). Isotopic patterns (e.g., chlorine in analogs) aid in peak assignment .
  • Unresolved NMR Peaks : Apply 2D techniques (HSQC, HMBC) to correlate protons and carbons, particularly for overlapping signals near δ 1.2–1.5 ppm (cyclohexyl protons) .

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